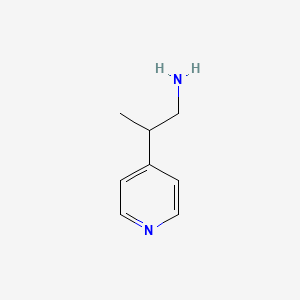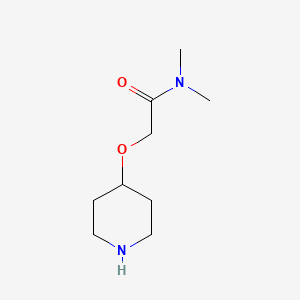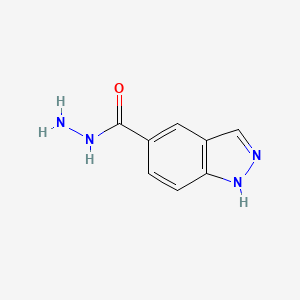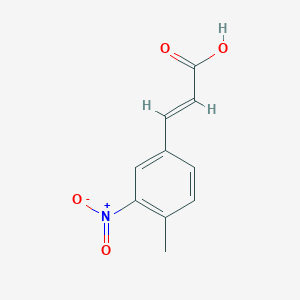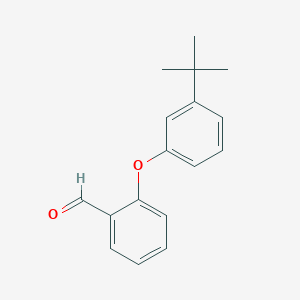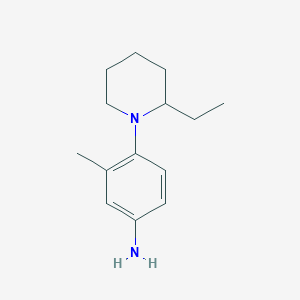![molecular formula C9H11BrOS B1386287 3-[(4-Bromophenyl)sulfanyl]propan-1-ol CAS No. 5738-82-9](/img/structure/B1386287.png)
3-[(4-Bromophenyl)sulfanyl]propan-1-ol
Übersicht
Beschreibung
3-[(4-Bromophenyl)sulfanyl]propan-1-ol is an organic compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromothiophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]propan-1-ol undergoes various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Phenyl group
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)propan-1-ol
- 3-(4-Bromophenyl)thioethanol
- 3-(4-Bromophenyl)thiopropane
Comparison
Compared to similar compounds, 3-[(4-Bromophenyl)sulfanyl]propan-1-ol is unique due to the presence of both a thioether linkage and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thioether linkage enhances its stability and reactivity, while the hydroxyl group provides opportunities for further functionalization .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJZYLVSPXCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


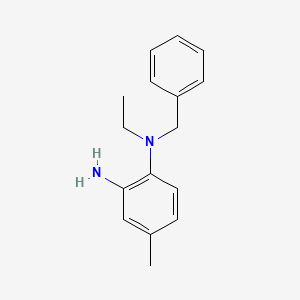
![6-[(Cyclohexylmethyl)amino]nicotinic acid](/img/structure/B1386210.png)
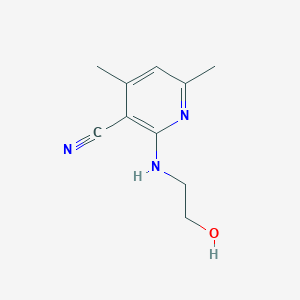
![3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine](/img/structure/B1386213.png)
![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)

